molecular formula C27H40N4O4S B406906 8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406906
M. Wt: 516.7g/mol
InChI Key: UQQFBALZWFFGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the dodecylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with dodecylthiol.

    Attachment of the hydroxy-phenoxypropyl group: This is typically done through an etherification reaction, where the hydroxy group of the purine core reacts with 2-hydroxy-3-phenoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: Shares the phenoxypropyl group but differs in the rest of the structure.

    Dodecylthiol derivatives: Similar in having the dodecylsulfanyl group but differ in the core structure.

Uniqueness

8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C27H40N4O4S

Molecular Weight

516.7g/mol

IUPAC Name

8-dodecylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C27H40N4O4S/c1-3-4-5-6-7-8-9-10-11-15-18-36-27-28-24-23(25(33)29-26(34)30(24)2)31(27)19-21(32)20-35-22-16-13-12-14-17-22/h12-14,16-17,21,32H,3-11,15,18-20H2,1-2H3,(H,29,33,34)

InChI Key

UQQFBALZWFFGOP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C

Origin of Product

United States

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